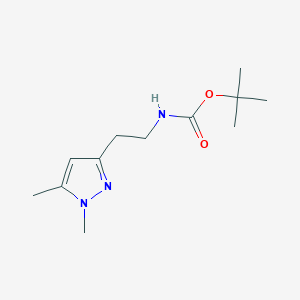![molecular formula C14H15ClN2O3 B2570409 Methyl 2-[3-(3-chlorophenyl)propanoyl-(cyanomethyl)amino]acetate CAS No. 1385365-58-1](/img/structure/B2570409.png)
Methyl 2-[3-(3-chlorophenyl)propanoyl-(cyanomethyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[3-(3-chlorophenyl)propanoyl-(cyanomethyl)amino]acetate, also known as MCC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MCC is a derivative of the amino acid glycine and is a member of the family of NMDA receptor antagonists. NMDA receptors are important for learning, memory, and synaptic plasticity, and MCC has been shown to modulate these processes.
Aplicaciones Científicas De Investigación
Synthesis Methods
The compound has been involved in the synthesis of Clopidogrel, a potent antiplatelet drug, showcasing a process with advantages such as readily available starting materials, moderate conditions, high yield, and quality, suitable for industrialization (Hu Jia-peng, 2012). Another study optimized the synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, achieving a high total yield under specific conditions, indicating the versatility and efficiency of methods utilizing similar compounds (Wang Guo-hua, 2008).
Material Science
In material science, the solubility, model correlation, and solvent effect of related compounds have been studied to understand purification processes better. For example, the solubility of 2-amino-3-methylbenzoic acid in various solvents was established, providing insights into the solvent's influence on solubility, essential for designing effective purification methods (A. Zhu et al., 2019).
Biological Studies
The synthesis and evaluation of novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives for their cytotoxic effects against tumor cell lines showcased the potential therapeutic applications of compounds derived from methyl 2-[3-(3-chlorophenyl)propanoyl-(cyanomethyl)amino]acetate. Some compounds exhibited significant inhibitory effects, highlighting the compound's role in developing new anticancer agents (Eman M. Flefel et al., 2015).
Propiedades
IUPAC Name |
methyl 2-[3-(3-chlorophenyl)propanoyl-(cyanomethyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-20-14(19)10-17(8-7-16)13(18)6-5-11-3-2-4-12(15)9-11/h2-4,9H,5-6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMTVRUOCZTIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC#N)C(=O)CCC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[3-(3-chlorophenyl)-N-(cyanomethyl)propanamido]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]benzoic acid](/img/structure/B2570331.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2570332.png)

![benzyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2570335.png)

![2-Ethoxy-4-[4-(propan-2-yl)piperazin-1-yl]aniline trihydrochloride](/img/structure/B2570339.png)
![2-Chloro-N-[1-(hydroxymethyl)-4-methoxy-2,3-dihydroinden-1-yl]acetamide](/img/structure/B2570340.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-fluorophenyl)oxamide](/img/structure/B2570344.png)
![2-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2570345.png)


![3-methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde](/img/structure/B2570349.png)